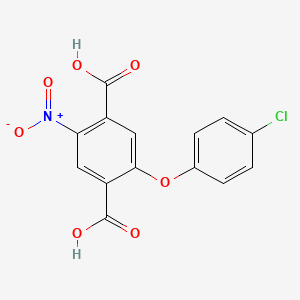

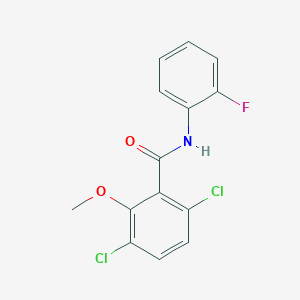

![molecular formula C16H12F2N2O2 B5516289 N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1987 by the research group of Dr. Kenneth A. Jacobson at the National Institutes of Health in Bethesda, Maryland. Since then, DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Scientific Research Applications

Anticancer Applications

The synthesis and structural elucidation of compounds similar to N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide have been explored for their potential anticancer activities. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its anticancer activity through in silico modeling targeting the VEGFr receptor. This research highlights the potential of such compounds in the development of new anticancer drugs (Sharma et al., 2018).

Agricultural Chemistry

In the realm of agricultural chemistry, the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied. Compounds like acetochlor and metolachlor, which share structural similarities with this compound, are investigated for their metabolism pathways, highlighting the significance of understanding the environmental and health impacts of these widely used herbicides (Coleman et al., 2000).

Material Science

The curing of epoxy resins with cyanoacetamides showcases the application of this compound derivatives in material science. Renner et al. (1988) discuss how cyanoacetamides serve as a novel class of curing agents for epoxy resins, providing insights into their potential use in developing high-performance materials with desirable mechanical properties and heat resistance (Renner et al., 1988).

properties

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2/c17-12-3-6-15(14(18)9-12)22-10-16(21)20-13-4-1-11(2-5-13)7-8-19/h1-6,9H,7,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHVIZLLFKXTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NC(=O)COC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)

![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)